molecular formula C14H11FO3 B6398950 4-(4-Fluoro-2-hydroxyphenyl)-3-methylbenzoic acid, 95% CAS No. 1261903-37-0

4-(4-Fluoro-2-hydroxyphenyl)-3-methylbenzoic acid, 95%

Cat. No. B6398950
CAS RN: 1261903-37-0
M. Wt: 246.23 g/mol
InChI Key: NYPQBWBAXFTZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluoro-2-hydroxyphenyl)-3-methylbenzoic acid (4-FHMBA) is an organic compound with the formula C9H9FO2. It is a white crystalline solid that is soluble in many organic solvents. 4-FHMBA is a fluorinated derivative of 3-methylbenzoic acid (3MBA) and has been used extensively in research studies due to its unique properties. This compound has a wide range of applications in scientific research, including drug design and development, biochemistry, and analytical chemistry.

Scientific Research Applications

4-(4-Fluoro-2-hydroxyphenyl)-3-methylbenzoic acid, 95% has been used in a variety of scientific research applications, including drug design and development, biochemistry, and analytical chemistry. In drug design, 4-(4-Fluoro-2-hydroxyphenyl)-3-methylbenzoic acid, 95% has been used to study the effects of fluorinated compounds on biochemical pathways and drug metabolism. In biochemistry, 4-(4-Fluoro-2-hydroxyphenyl)-3-methylbenzoic acid, 95% has been used to study the enzymatic reactions of proteins and to analyze the structure of proteins. In analytical chemistry, 4-(4-Fluoro-2-hydroxyphenyl)-3-methylbenzoic acid, 95% has been used to study the structure of organic compounds and to develop new analytical methods.

Mechanism of Action

4-(4-Fluoro-2-hydroxyphenyl)-3-methylbenzoic acid, 95% acts as a competitive inhibitor of enzymes, such as cytochrome P450 (CYP) enzymes. These enzymes are involved in the metabolism of drugs and other xenobiotics in the body. 4-(4-Fluoro-2-hydroxyphenyl)-3-methylbenzoic acid, 95% binds to the active site of the enzyme and prevents the substrate from binding, thus inhibiting the enzyme’s activity.
Biochemical and Physiological Effects
4-(4-Fluoro-2-hydroxyphenyl)-3-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, 4-(4-Fluoro-2-hydroxyphenyl)-3-methylbenzoic acid, 95% has been shown to increase the activity of CYP enzymes, leading to increased metabolism of drugs and other xenobiotics. 4-(4-Fluoro-2-hydroxyphenyl)-3-methylbenzoic acid, 95% has also been shown to reduce the production of pro-inflammatory cytokines, which can lead to decreased inflammation in the body. Additionally, 4-(4-Fluoro-2-hydroxyphenyl)-3-methylbenzoic acid, 95% has been shown to decrease the activity of the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Fluoro-2-hydroxyphenyl)-3-methylbenzoic acid, 95% in laboratory experiments include its high solubility in organic solvents, its low cost, and its easy synthesis. Additionally, 4-(4-Fluoro-2-hydroxyphenyl)-3-methylbenzoic acid, 95% is a non-toxic compound and does not have any known side effects. The disadvantages of using 4-(4-Fluoro-2-hydroxyphenyl)-3-methylbenzoic acid, 95% in laboratory experiments include its relatively low stability in aqueous solutions and its limited availability in certain areas.

Future Directions

Future research on 4-(4-Fluoro-2-hydroxyphenyl)-3-methylbenzoic acid, 95% could focus on its potential applications in drug design and development, as well as its potential therapeutic effects. Additionally, further research could be conducted on the biochemical and physiological effects of 4-(4-Fluoro-2-hydroxyphenyl)-3-methylbenzoic acid, 95%, as well as its mechanism of action. Additionally, further research could be conducted on the synthesis of 4-(4-Fluoro-2-hydroxyphenyl)-3-methylbenzoic acid, 95% and its potential uses in analytical chemistry. Finally, further research could be conducted on the stability of 4-(4-Fluoro-2-hydroxyphenyl)-3-methylbenzoic acid, 95% in aqueous solutions and its availability in different areas.

Synthesis Methods

4-(4-Fluoro-2-hydroxyphenyl)-3-methylbenzoic acid, 95% can be synthesized by the reaction of 4-fluoro-2-hydroxybenzaldehyde and 3-methylbenzoic acid in the presence of a catalyst, such as p-toluenesulfonic acid (PTSA). The reaction yields a white crystalline solid with a melting point of 136-138°C. The synthesis of 4-(4-Fluoro-2-hydroxyphenyl)-3-methylbenzoic acid, 95% is relatively simple and requires minimal equipment.

properties

IUPAC Name

4-(4-fluoro-2-hydroxyphenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-8-6-9(14(17)18)2-4-11(8)12-5-3-10(15)7-13(12)16/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPQBWBAXFTZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=C(C=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689405
Record name 4'-Fluoro-2'-hydroxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261903-37-0
Record name 4'-Fluoro-2'-hydroxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.